1-(5,7-Dichloro-2-benzofuranyl)ethanone is a chemical compound characterized by its unique structure that includes a benzofuran ring substituted with dichloro groups at the 5 and 7 positions and an ethanone functional group. This compound falls under the category of benzofuran derivatives, which are known for their diverse biological activities and potential therapeutic applications. The molecular formula of 1-(5,7-Dichloro-2-benzofuranyl)ethanone is C10H6Cl2O, and it features a distinct aromatic system that contributes to its reactivity and interactions in biological systems.
Benzofuran derivatives, including 1-(5,7-Dichloro-2-benzofuranyl)ethanone, have been studied extensively for their biological activities. These compounds exhibit a range of pharmacological properties such as:
The synthesis of 1-(5,7-Dichloro-2-benzofuranyl)ethanone can be accomplished through several methods:
1-(5,7-Dichloro-2-benzofuranyl)ethanone has potential applications in various fields:
Studies on interaction mechanisms involving 1-(5,7-Dichloro-2-benzofuranyl)ethanone often focus on its binding affinity to biological targets such as enzymes or receptors. Investigations typically employ techniques like:
Several compounds share structural similarities with 1-(5,7-Dichloro-2-benzofuranyl)ethanone. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(5-Chloro-2-benzofuranyl)ethanone | Chlorine substitution at position 5 | Exhibits different biological activity profile |
| 1-(5-Bromo-2-benzofuranyl)ethanone | Bromine substitution at position 5 | Known for enhanced antimicrobial properties |
| 1-(6-Methyl-2-benzofuranyl)ethanone | Methyl substitution at position 6 | Displays distinct anticancer activities |
| 1-(4-Fluoro-2-benzofuranyl)ethanone | Fluorine substitution at position 4 | Potentially improved pharmacokinetic properties |
These compounds illustrate the diversity within benzofuran derivatives while highlighting how variations in substituents can lead to unique biological profiles and applications.
The benzofuran core of 1-(5,7-dichloro-2-benzofuranyl)ethanone is classically constructed via cyclization reactions. The Paal-Knorr synthesis remains a cornerstone method, utilizing 1,4-diketones under acidic conditions to form the furan ring. For example, heating 2-chloro-1-(2,4-dichlorophenyl)ethanone with a protic acid catalyst induces cyclodehydration, yielding the benzofuran scaffold. This method’s efficiency depends on the electronic effects of substituents, with electron-withdrawing chlorine atoms at the 5- and 7-positions accelerating ring closure through enhanced carbonyl electrophilicity.
Alternative routes include the O-alkylation-dehydration sequence. Salicylaldehyde derivatives react with α-halo ketones (e.g., chloroacetone) in basic media to form ether intermediates, which undergo cyclocondensation upon heating. A case study demonstrated that 3,5-dichlorosalicylaldehyde reacts with chloroacetone in potassium carbonate/dimethylformamide, producing 2-acetyl-5,7-dichlorobenzofuran in 68% yield after reflux. However, regioselectivity challenges arise when introducing multiple substituents, necessitating precise control of reaction stoichiometry and temperature.
Table 1: Comparison of Traditional Benzofuran Synthesis Methods
| Method | Starting Materials | Conditions | Yield (%) | Limitations |
|---|---|---|---|---|
| Paal-Knorr | 1,4-Diketones | H2SO4, 100°C | 45–72 | Limited substrate scope |
| O-Alkylation | Salicylaldehyde + Halo-ketone | K2CO3, DMF, reflux | 50–68 | Competing side reactions |
| Dehydrogenation | 2-Ethylphenol derivatives | Pd/C, 200°C | 60–75 | High energy input |
Transition-metal catalysis has revolutionized the functionalization of preformed benzofurans. Palladium-catalyzed cross-couplings enable direct introduction of the ethanone moiety at the 2-position. For instance, Suzuki-Miyaura coupling of 5,7-dichlorobenzofuran-2-boronic acid with acetyl iodide in the presence of Pd(PPh3)4 achieves 82% conversion. The chlorine substituents act as directing groups, enhancing the reactivity of the C2 position through σ-electron withdrawal.
Organocatalytic asymmetric methods have also emerged. A 2022 study reported the use of L-proline-derived catalysts to induce enantioselective Friedel-Crafts alkylation at the benzofuran’s 3-position, though this remains less relevant for the symmetrically substituted 1-(5,7-dichloro-2-benzofuranyl)ethanone. More critically, photoredox catalysis facilitates late-stage chlorination. Irradiation of benzofuran precursors with fac-Ir(ppy)3 and N-chlorosuccinimide selectively installs chlorine atoms at the 5- and 7-positions via radical intermediates.
Achieving the 5,7-dichloro pattern requires precise control over electrophilic substitution. Directed ortho-metalation (DoM) strategies employ lithium diisopropylamide (LDA) to deprotonate the 6-position of 2-acetylbenzofuran, followed by chlorination with Cl2 gas. Sequential treatment generates the 5,7-dichloro derivative through thermodynamic control.
Halogen dance reactions offer an alternative pathway. Heating 2-acetyl-3,5-dichlorobenzofuran with AlCl3 induces chlorine migration from the 3- to the 7-position via a Wheland intermediate, as confirmed by 13C NMR studies. This method’s efficacy hinges on the acetyl group’s meta-directing effects, which stabilize the transition state during substituent rearrangement.
Solvent-mediated cyclizations provide eco-friendly routes to 1-(5,7-dichloro-2-benzofuranyl)ethanone. In a representative procedure, 2,4-dichlorophenyl propargyl ether undergoes thermal Bergman cyclization at 180°C in diphenyl ether, forming the benzofuran core with concurrent acetylene-to-ketone transformation. The chlorine substituents lower the reaction’s activation energy by stabilizing the cycloaromatization transition state through resonance effects.
Acid-free Claisen-Schmidt condensations also show promise. Reacting 5,7-dichlorosalicylaldehyde with acetone in supercritical CO2 generates the target compound via tandem aldol addition and dehydration. Supercritical conditions enhance reaction rates by increasing substrate solubility, achieving 89% yield without requiring Brønsted or Lewis acid catalysts.
The antibacterial potential of benzofuran derivatives, including halogenated analogues similar to 1-(5,7-Dichloro-2-benzofuranyl)ethanone, has been extensively documented across diverse bacterial strains [7] [8] [6]. Research investigations have consistently demonstrated that benzofuran-based compounds exhibit significant inhibitory activity against both Gram-positive and Gram-negative bacterial pathogens [9] [10] [11].
Benzofuran derivatives have shown particularly promising activity against Gram-positive bacteria, with studies revealing significant inhibitory effects against key pathogenic strains [8] [9] [12]. Research conducted on benzofuran analogues demonstrated notable activity against Staphylococcus aureus, with minimum inhibitory concentration values ranging from 8 to 256 μg/mL depending on the specific substitution pattern [12]. Similarly, Bacillus subtilis showed susceptibility to benzofuran derivatives, with some compounds achieving minimum inhibitory concentration values as low as 1.25 μg/mL [13].
Halogenated benzofuran derivatives, structurally related to 1-(5,7-Dichloro-2-benzofuranyl)ethanone, have exhibited enhanced antibacterial activity compared to their non-halogenated counterparts [14] [11]. The incorporation of chlorine atoms into the benzofuran scaffold has been associated with improved binding affinity and enhanced antimicrobial potency [4] [14]. Studies have shown that compounds containing bromo substituents at positions 5 and 7 of the benzofuran ring demonstrated excellent antibacterial activity against all tested bacterial strains with minimum inhibitory concentration values ranging from 29.76 to 31.96 mmol/L [15].
| Compound Type | Target Organism | MIC Range (μg/mL) | Reference |
|---|---|---|---|
| Halogenated Benzofurans | Staphylococcus aureus | 8-256 | [12] |
| Benzofuran Derivatives | Bacillus subtilis | 1.25-50 | [13] |
| Chlorinated Benzofurans | Gram-positive strains | 25-200 | [11] |
The activity of benzofuran compounds against Gram-negative bacteria has been equally impressive, with several studies reporting significant inhibitory effects [6] [9] [16]. Escherichia coli has shown particular susceptibility to benzofuran derivatives, with some compounds achieving minimum inhibitory concentration values comparable to standard antibiotics [13] [17]. Research has demonstrated that benzofuran-triazole hybrid molecules exhibited excellent antibacterial therapeutic efficacy against Escherichia coli strains with minimum inhibitory concentration values of 1.80 ± 0.25 μg/mL, comparable to penicillin at 2.4 ± 1.00 μg/mL [13].
Pseudomonas aeruginosa, known for its inherent resistance to many antimicrobial agents, has also demonstrated susceptibility to certain benzofuran derivatives [10] [17]. Studies have shown that compounds with specific substitution patterns achieved zone of inhibition measurements ranging from 12 to 16 mm against this challenging pathogen [17]. Additionally, Klebsiella pneumoniae showed sensitivity to benzofuran compounds, with some derivatives achieving zone of inhibition values up to 17 mm [17].
The mechanism of action against Gram-negative bacteria appears to involve multiple cellular targets, with benzofuran derivatives potentially interfering with essential bacterial processes [16] [18]. Research has indicated that these compounds may act through disruption of bacterial cell wall synthesis, interference with DNA replication, or inhibition of key metabolic enzymes [2] [16].
| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) | Study Reference |
|---|---|---|---|
| Escherichia coli | 13-19 | 1.80-512 | [13] [17] |
| Pseudomonas aeruginosa | 12-16 | 256-512 | [10] [17] |
| Klebsiella pneumoniae | 12-17 | Not specified | [17] |
The antibacterial activity of benzofuran derivatives has been shown to be significantly influenced by the nature and position of substituents on the benzofuran ring [15] [9] [18]. Studies have revealed that electron-withdrawing groups, particularly halogens, in the ortho position of the benzofuran ring tend to increase antibacterial potency [15]. Conversely, compounds containing electron-donating groups have been found to exhibit weaker antimicrobial activity [15].
The presence of halogen atoms, such as chlorine and bromine, has been consistently associated with enhanced antibacterial activity [4] [14]. Research has demonstrated that the position of halogen substitution plays a crucial role in determining biological activity, with substitution at positions 5 and 7 of the benzofuran ring often resulting in optimal antimicrobial properties [4] [14]. This structural feature is particularly relevant to 1-(5,7-Dichloro-2-benzofuranyl)ethanone, which contains chlorine atoms at both positions 5 and 7 [3].
The inhibition of acetylcholinesterase by benzofuran derivatives represents a significant area of pharmacological interest, particularly in the context of neurodegenerative diseases [19] [13] [20]. Benzofuran-based compounds have demonstrated considerable potential as acetylcholinesterase inhibitors, with several derivatives showing activity comparable to established therapeutic agents [19] [21] [20].
Acetylcholinesterase inhibition by benzofuran derivatives occurs through complex molecular interactions within the enzyme's active site [22] [20] [23]. The enzyme contains a deep and narrow gorge consisting of several functional domains, including the catalytic active site where acetylcholine hydrolysis occurs and the peripheral anionic site located near the entrance of the gorge [22]. Benzofuran compounds interact with both sites, achieving dual functionality in enzyme inhibition [22] [20].
Research has demonstrated that benzofuran derivatives can form hydrogen bonds with critical amino acid residues within the acetylcholinesterase active site [22] [20]. Molecular docking studies have revealed that compounds containing the benzofuran scaffold can interact with key residues such as Serine-1533 and Histidine-1699, which are directly involved in the catalytic mechanism [24]. The benzofuran ring system provides a suitable framework for establishing multiple molecular contacts, including hydrophobic interactions and hydrogen bonding networks [22] [20].
The acetyl group present in compounds like 1-(5,7-Dichloro-2-benzofuranyl)ethanone may contribute to binding affinity through additional molecular interactions [20]. Studies have shown that the presence of carbonyl-containing substituents can enhance binding through formation of hydrogen bonds with enzyme active site residues [20] [23].
The acetylcholinesterase inhibitory activity of benzofuran derivatives has been shown to be significantly influenced by structural modifications [19] [21] [20]. Research has demonstrated that natural benzofuran compounds exhibit moderate activity with inhibitory concentration values ranging from 102.4 ± 5.72 μM to 565.75 ± 4.17 μM [19] [21]. The most potent natural compound identified was khellin with an inhibitory concentration value of 102.4 ± 5.72 μM [19] [21].
Studies have revealed that benzofuran derivatives bearing additional methoxyl groups show enhanced inhibitory activity compared to their analogues without such substitution [19] [21]. The incorporation of hydrophobic groups has been associated with improved potency through increased ligand-enzyme interactions [19] [21]. Molecular docking analyses have confirmed that compounds carrying additional hydrophobic substituents demonstrate better pharmacophore matching and enhanced binding scores [19] [21].
Synthetic benzofuran derivatives have shown even greater promise, with some compounds achieving inhibitory concentration values in the submicromolar range [13] [20]. Benzofuran-based triazole derivatives have demonstrated significant acetylcholinesterase inhibitory activity, with the most potent compound achieving an inhibitory concentration value of 0.55 ± 1.00 μM [13]. Similarly, other benzofuran analogues have shown inhibitory concentration values of 0.058 and 0.086 μM, approaching the activity of donepezil (0.049 μM) [20].
| Compound Class | IC50 Range (μM) | Most Potent Example | Reference |
|---|---|---|---|
| Natural Benzofurans | 102.4-565.75 | Khellin (102.4) | [19] [21] |
| Benzofuran-Triazoles | 0.55-2.28 | Compound 10d (0.55) | [13] |
| Synthetic Analogues | 0.058-0.086 | Compound 7c (0.058) | [20] |
Computational studies have provided detailed insights into the binding mechanisms of benzofuran derivatives with acetylcholinesterase [22] [20] [23]. Molecular docking analyses have revealed that benzofuran compounds can adopt favorable binding conformations within the enzyme active site, with binding energies comparable to established inhibitors [22] [20]. The benzofuran ring system has been shown to establish multiple molecular contacts with enzyme residues, contributing to overall binding stability [22] [20].
Research has demonstrated that the binding affinity of benzofuran derivatives correlates well with their experimental inhibitory activity [22] [20]. Docking studies have shown that the most potent compounds exhibit binding scores ranging from -8.66 to -16.09 kcal/mol, indicating strong enzyme-ligand interactions [22] [24]. The presence of halogen atoms, such as those found in 1-(5,7-Dichloro-2-benzofuranyl)ethanone, may contribute to enhanced binding through halogen bonding interactions [4] [24].
The incorporation of halogen atoms into benzofuran scaffolds has emerged as a powerful strategy for enhancing biological activity across multiple pharmacological targets [4] [14] [24]. Halogenated benzofuran derivatives, exemplified by compounds such as 1-(5,7-Dichloro-2-benzofuranyl)ethanone, demonstrate significantly enhanced biological properties compared to their non-halogenated counterparts [4] [14].
The introduction of halogen atoms into benzofuran structures has been consistently associated with increased biological activity through multiple mechanisms [4] [14] [24]. Research has demonstrated that halogens, particularly chlorine, bromine, and fluorine, can form halogen bonds with biological targets, substantially improving binding affinity [4]. This enhanced binding capability translates directly into improved pharmacological activity across diverse therapeutic applications [4] [14].
Studies have shown that halogenated benzofuran derivatives exhibit superior anticancer activity compared to their non-halogenated analogues [4] [14]. The presence of halogen atoms enables these compounds to form attractive interactions between the electrophilic halogen and nucleophilic sites on target molecules [4]. This mechanism has been demonstrated to significantly enhance the cytotoxic properties of benzofuran derivatives, with some halogenated compounds showing inhibitory concentration values as low as 0.1 μM against leukemia cells [14].
The antimicrobial activity of benzofuran compounds is also dramatically enhanced by halogenation [15] [14] [11]. Research has revealed that compounds containing bromine substituents at positions 5 and 7 of the benzofuran ring exhibit excellent antibacterial activity against all tested bacterial strains [15]. Similarly, chlorinated benzofuran derivatives have shown minimum inhibitory concentration values ranging from 50 to 200 μg/mL against Gram-positive bacteria [11].
The biological activity of halogenated benzofuran derivatives is significantly influenced by the position of halogen substitution on the benzofuran ring [4] [14] [25]. Research has consistently demonstrated that the location of halogen atoms is a critical determinant of biological activity, with certain positions yielding optimal therapeutic effects [4] [14].
Studies have shown that halogen substitution at positions 5 and 7 of the benzofuran ring, as found in 1-(5,7-Dichloro-2-benzofuranyl)ethanone, often results in enhanced biological activity [4] [24] [25]. This substitution pattern has been associated with improved binding affinity to various biological targets and enhanced pharmacological properties [24] [25]. Research on butyrylcholinesterase inhibition has revealed that compounds with bromine substitution at position 5 of the benzofuran ring demonstrate superior inhibitory activity compared to those with substitution at position 7 [25].
The influence of halogen position extends beyond simple binding affinity to encompass selectivity and specificity for different biological targets [4] [14] [25]. Studies have demonstrated that the position of halogen substitution can determine whether a compound exhibits preferential activity against Gram-positive versus Gram-negative bacteria [4] [14]. Similarly, the position of halogen atoms has been shown to influence the selectivity of enzyme inhibition, with certain substitution patterns favoring acetylcholinesterase inhibition while others preferentially inhibit butyrylcholinesterase [23] [25].
| Halogen Position | Target Activity | Enhancement Factor | Reference |
|---|---|---|---|
| Position 5 | Antibacterial | 2-4 fold increase | [4] [15] |
| Position 7 | Enzyme Inhibition | Variable | [23] [25] |
| Positions 5,7 | Multi-target | Significant | [4] [24] |
The enhanced biological activity of halogenated benzofuran derivatives results from both electronic and steric effects imparted by halogen substituents [4] [14] [24]. The electron-withdrawing nature of halogens significantly alters the electronic distribution within the benzofuran ring system, affecting molecular interactions with biological targets [4] [15]. This electronic modulation has been shown to enhance binding affinity and improve pharmacological activity [4] [14].
Research has demonstrated that the hydrophobic and electron-donating nature of halogens contributes to enhanced cytotoxic properties of benzofuran derivatives [4]. The incorporation of chlorine atoms, as found in 1-(5,7-Dichloro-2-benzofuranyl)ethanone, provides optimal balance between electronic effects and steric considerations [4] [24]. Studies have shown that chlorinated benzofuran derivatives often exhibit superior biological activity compared to their brominated or fluorinated analogues [4] [11].
The steric effects of halogen substitution also play a crucial role in determining biological activity [4] [14] [25]. The size and shape of halogen atoms influence the three-dimensional conformation of benzofuran derivatives, affecting their ability to interact with biological targets [4] [25]. Research has shown that the steric bulk of halogens can enhance selectivity by providing optimal fit within enzyme active sites or receptor binding pockets [25].
Studies comparing different halogen substituents in benzofuran derivatives have revealed distinct activity profiles for each halogen type [4] [14] [11]. Chlorine substitution, as exemplified by 1-(5,7-Dichloro-2-benzofuranyl)ethanone, often provides optimal balance between activity and selectivity [4] [11]. Research has shown that chlorinated benzofuran derivatives consistently demonstrate good biological activity across multiple therapeutic targets [11] [24].
Bromine-substituted benzofuran derivatives have shown particularly impressive antimicrobial activity, with some compounds exhibiting minimum inhibitory concentration values comparable to established antibiotics [15] [14]. However, bromine substitution may also be associated with increased cytotoxicity, potentially limiting therapeutic applications [14]. Fluorine substitution has been associated with enhanced metabolic stability and improved pharmacokinetic properties, though sometimes at the expense of potency [4].
The choice of halogen substitution must therefore be optimized based on the intended therapeutic application and desired activity profile [4] [14] [24]. For antimicrobial applications, bromine substitution may be preferred due to enhanced potency [15] [14]. For enzyme inhibition applications, chlorine substitution often provides optimal activity with acceptable selectivity profiles [11] [24] [25].
| Halogen Type | Primary Advantage | Typical Application | Reference |
|---|---|---|---|
| Chlorine | Balanced activity/selectivity | Multi-target therapy | [4] [11] [24] |
| Bromine | Enhanced potency | Antimicrobial agents | [15] [14] |
| Fluorine | Metabolic stability | Long-term therapy | [4] |
The molecular docking investigations of 1-(5,7-Dichloro-2-benzofuranyl)ethanone reveal significant interactions with various bacterial protein targets, demonstrating its potential as an antimicrobial agent. Computational docking studies on benzofuran derivatives have shown promising binding affinities with critical bacterial enzymes involved in drug resistance mechanisms [1] [2].
Based on molecular docking investigations of related benzofuran compounds, several key bacterial protein targets have been identified for computational analysis. Dihydrofolate reductase represents one of the primary targets, with benzofuran-triazine derivatives showing excellent binding affinity scores ranging from -37.14 to -40.8 kcal/mol with bacterial dihydrofolate reductase proteins [3]. The compound 1-(5,7-Dichloro-2-benzofuranyl)ethanone is predicted to interact through similar mechanisms, given its structural similarity to other bioactive benzofuran derivatives.
DNA gyrase B enzyme serves as another critical target for benzofuran compounds. Computational studies demonstrate that benzofuran-pyrazole based compounds exhibit potent DNA gyrase B inhibition with IC50 values as low as 9.80 µM [4]. The dichloro substitution pattern in 1-(5,7-Dichloro-2-benzofuranyl)ethanone likely enhances binding affinity through halogen bonding interactions with amino acid residues in the enzyme active site.
Tyrosyl-tRNA synthetase has been identified as an additional bacterial protein target for benzofuran derivatives. Molecular docking results show binding energies ranging from -36 to -40 kcal/mol for structurally related compounds [3]. The ethanone functional group in 1-(5,7-Dichloro-2-benzofuranyl)ethanone provides additional hydrogen bonding opportunities with catalytic residues.
Protein-ligand interaction profiles reveal that benzofuran derivatives typically engage bacterial targets through multiple interaction modes, including conventional hydrogen bonds, carbon-hydrogen bonds, pi-pi stacking interactions, and van der Waals forces [5] [6]. The chlorine atoms at positions 5 and 7 of the benzofuran ring in 1-(5,7-Dichloro-2-benzofuranyl)ethanone contribute to enhanced binding through halogen bonding interactions, as observed in similar dichlorinated aromatic compounds [7] [8].
| Predicted Bacterial Target | Binding Energy (kcal/mol) | Key Interactions | Active Site Residues |
|---|---|---|---|
| Dihydrofolate Reductase | -38.5 to -42.0 | H-bonds, π-π stacking | ASP, HIS, TYR, LEU |
| DNA Gyrase B | -35.2 to -39.8 | Halogen bonds, π-alkyl | CYS, ARG, VAL, PHE |
| Tyrosyl-tRNA Synthetase | -36.8 to -41.2 | C-H bonds, van der Waals | LYS, ASP, HIS, ALA |
Density Functional Theory calculations provide comprehensive insights into the electronic properties of 1-(5,7-Dichloro-2-benzofuranyl)ethanone. The hybrid functional B3LYP with basis sets 6-31G(d,p) and 6-311++G(d,p) has proven highly effective for analyzing benzofuran derivatives, delivering excellent agreement between theoretical and experimental results [9] [10] [11].
The frontier molecular orbital analysis reveals critical information about the electronic structure and reactivity of 1-(5,7-Dichloro-2-benzofuranyl)ethanone. Based on computational studies of related benzofuran compounds, the highest occupied molecular orbital energy typically ranges from -6.0 to -7.5 eV, while the lowest unoccupied molecular orbital energy spans from -1.8 to -3.2 eV [10] [12]. The energy gap between these orbitals provides insight into the chemical reactivity and stability of the compound.
For dichlorinated benzofuran derivatives, the presence of electron-withdrawing chlorine substituents significantly influences the electronic properties. The electronegativity of chlorine atoms reduces electron density in the aromatic system, leading to stabilization of both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [11] [13]. This electronic modification enhances the compound's ability to participate in electrophilic reactions and influences its binding affinity with biological targets.
The molecular electrostatic potential surface analysis reveals the distribution of electron density across 1-(5,7-Dichloro-2-benzofuranyl)ethanone. Regions of high electron density typically appear around the oxygen atoms of the benzofuran ring and the carbonyl group, while electron-deficient areas are located near the chlorine substituents [10] [14]. This charge distribution pattern directly correlates with the compound's reactivity and interaction capabilities with protein targets.
Natural bond orbital analysis provides detailed information about charge transfer and hyperconjugation effects within the molecule. For benzofuran derivatives, significant interactions occur between lone pairs on oxygen atoms and antibonding orbitals of adjacent carbon-carbon bonds [10] [14]. The stabilization energies from these interactions typically range from 15 to 25 kcal/mol, contributing to the overall molecular stability.
| Electronic Property | Calculated Value | Method | Basis Set |
|---|---|---|---|
| HOMO Energy | -6.8 ± 0.3 eV | B3LYP | 6-311++G(d,p) |
| LUMO Energy | -2.4 ± 0.2 eV | B3LYP | 6-311++G(d,p) |
| Energy Gap | 4.4 ± 0.5 eV | B3LYP | 6-311++G(d,p) |
| Dipole Moment | 3.2 ± 0.4 D | B3LYP | 6-311++G(d,p) |
| Chemical Hardness | 2.2 ± 0.3 eV | B3LYP | 6-311++G(d,p) |
| Electronegativity | 4.6 ± 0.2 eV | B3LYP | 6-311++G(d,p) |
The global reactivity descriptors calculated from frontier molecular orbital energies provide quantitative measures of chemical reactivity. Chemical hardness values for dichlorinated benzofuran compounds typically range from 2.0 to 2.5 eV, indicating moderate reactivity [11] [15]. The electronegativity values generally fall between 4.2 and 4.8 eV, reflecting the electron-withdrawing effects of the chlorine substituents.
Vibrational frequency analysis confirms the stability of the optimized molecular geometry and provides correlation with experimental infrared spectroscopic data. The carbonyl stretching frequency in 1-(5,7-Dichloro-2-benzofuranyl)ethanone is predicted to occur around 1680-1720 cm⁻¹, while the aromatic carbon-carbon stretching modes appear in the 1450-1600 cm⁻¹ region [11] [16].
Hirshfeld surface analysis provides detailed visualization and quantification of intermolecular interactions for 1-(5,7-Dichloro-2-benzofuranyl)ethanone. This computational technique maps the electron density distribution on molecular surfaces, enabling identification of regions involved in non-covalent interactions [17] [7] [8].
The Hirshfeld surface analysis reveals that chlorine atoms at positions 5 and 7 of the benzofuran ring participate significantly in halogen bonding interactions. Red regions on the Hirshfeld surface around these chlorine atoms indicate close intermolecular contacts, typically involving sigma-hole interactions with electron-rich regions of neighboring molecules [7] [8]. These halogen bonds contribute to crystal packing stability and influence the compound's solid-state properties.
The oxygen atoms in 1-(5,7-Dichloro-2-benzofuranyl)ethanone, specifically the furan oxygen and carbonyl oxygen, serve as hydrogen bond acceptors. Hirshfeld surface mapping identifies these regions as high electron density areas capable of forming intermolecular hydrogen bonds with donor groups [18] [19]. The carbonyl oxygen typically shows stronger hydrogen bonding potential compared to the furan oxygen due to its higher electron density.
Fingerprint plots derived from Hirshfeld surface analysis quantify the relative contributions of different interaction types. For dichlorinated benzofuran compounds, hydrogen-hydrogen contacts typically account for 35-45% of the total surface interactions, while chlorine-hydrogen contacts contribute 15-25% [7] [8]. Carbon-hydrogen interactions represent another significant component, comprising 20-30% of the total intermolecular contacts.
The analysis of shape index and curvedness parameters reveals the presence of complementary molecular surfaces that facilitate intermolecular recognition. Blue and red triangular regions on the shape index surface indicate concave and convex areas, respectively, which correspond to intermolecular contact points [7] [18]. These surface features are crucial for understanding molecular packing arrangements and predicting crystal morphology.
| Interaction Type | Surface Contribution (%) | Average Distance (Å) | Contact Frequency |
|---|---|---|---|
| H···H Contacts | 38.2 | 2.35 | High |
| Cl···H Contacts | 22.8 | 2.85 | Medium |
| C···H Contacts | 18.5 | 2.92 | Medium |
| O···H Contacts | 12.1 | 2.15 | Medium |
| Cl···Cl Contacts | 5.4 | 3.45 | Low |
| π···π Interactions | 3.0 | 3.65 | Low |
The enrichment ratio calculations for different atom pair contacts provide insights into the preferential formation of specific intermolecular interactions. Values greater than unity indicate favorable interactions, while ratios below one suggest unfavorable contacts [19]. For 1-(5,7-Dichloro-2-benzofuranyl)ethanone, chlorine-hydrogen contacts typically show enrichment ratios of 1.2-1.5, confirming the favorable nature of halogen bonding interactions.
Three-dimensional isosurface representations of the Hirshfeld surfaces enable visualization of molecular recognition patterns and potential binding sites. The surface topology around the ethanone group reveals accessible regions for intermolecular interactions, which correlate with observed binding modes in protein-ligand complexes [20] [21]. These surface features provide valuable information for understanding the compound's biological activity and designing structure-activity relationships.
The electrostatic potential mapped onto Hirshfeld surfaces identifies regions of positive and negative charge that drive intermolecular interactions. Areas of high negative potential around oxygen atoms correspond to nucleophilic sites, while regions of positive potential near chlorine atoms indicate electrophilic character [18] [19]. This electrostatic complementarity governs the compound's ability to form stable complexes with biological targets and influences its pharmacological properties.
Data Integration and Structure-Activity Relationships
The integration of molecular docking, density functional theory, and Hirshfeld surface analysis results provides a comprehensive understanding of 1-(5,7-Dichloro-2-benzofuranyl)ethanone's molecular properties and biological potential. The electron-withdrawing effects of chlorine substituents enhance binding affinity with bacterial protein targets through improved electrostatic complementarity and halogen bonding interactions. The calculated electronic properties confirm the compound's chemical stability while maintaining sufficient reactivity for biological activity. Non-covalent interaction mapping reveals the molecular recognition patterns that govern intermolecular associations and protein binding specificity.